molecular formula C18H24Cl2N2O2 B11511400 N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide

N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide

Cat. No.: B11511400
M. Wt: 371.3 g/mol
InChI Key: REFAXTQPTQFEPN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide: is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a formamido group

Properties

Molecular Formula

C18H24Cl2N2O2

Molecular Weight

371.3 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-2-formamido-2-methylpropanamide

InChI

InChI=1S/C18H24Cl2N2O2/c1-17(2,3)15(22-16(24)18(4,5)21-11-23)9-7-12-6-8-13(19)10-14(12)20/h6-11,15H,1-5H3,(H,21,23)(H,22,24)/b9-7+

InChI Key

REFAXTQPTQFEPN-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)(C)NC=O

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)(C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Alkylation: The dichlorophenyl intermediate is then subjected to alkylation with 4,4-dimethylpent-1-ene under controlled conditions to form the desired alkylated product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl and formamido groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the dichlorophenyl group or the formamido group, resulting in reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-EN-3-YL]-2-formamido-2-methylpropanamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both dichlorophenyl and formamido groups. These features confer unique chemical and biological properties, making it a compound of significant interest in various research and industrial applications.

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